![molecular formula C22H28N2O3 B247796 1-[4-[(4-Ethylphenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B247796.png)
1-[4-[(4-Ethylphenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-[(4-Ethylphenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(4-Ethylphenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone typically involves the reaction of 4-ethylbenzyl chloride with piperazine to form 4-[(4-ethylphenyl)methyl]piperazine. This intermediate is then reacted with 2-(4-methoxyphenoxy)acetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and bases like triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are employed to monitor the purity and composition of the final product .
化学反应分析
Types of Reactions
1-[4-[(4-Ethylphenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated compounds, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
1-[4-[(4-Ethylphenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals for treating various diseases.
作用机制
The mechanism of action of 1-[4-[(4-Ethylphenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 1-(4-piperazin-1-ylphenyl)ethanone
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
1-[4-[(4-Ethylphenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone is unique due to its specific structural features, such as the presence of both piperazine and methoxyphenoxy groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
属性
分子式 |
C22H28N2O3 |
|---|---|
分子量 |
368.5 g/mol |
IUPAC 名称 |
1-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone |
InChI |
InChI=1S/C22H28N2O3/c1-3-18-4-6-19(7-5-18)16-23-12-14-24(15-13-23)22(25)17-27-21-10-8-20(26-2)9-11-21/h4-11H,3,12-17H2,1-2H3 |
InChI 键 |
KUAQGSYPZPJYCX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC |
规范 SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B247714.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B247716.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B247717.png)
![N-[2-(4-chlorophenyl)ethyl]furan-2-carboxamide](/img/structure/B247719.png)
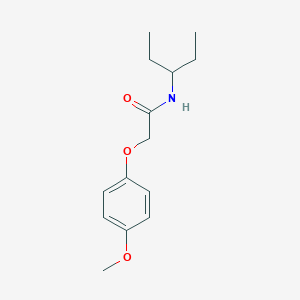
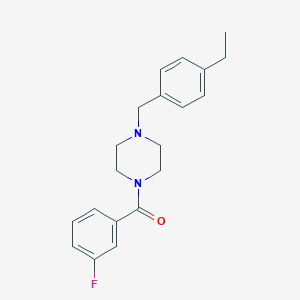

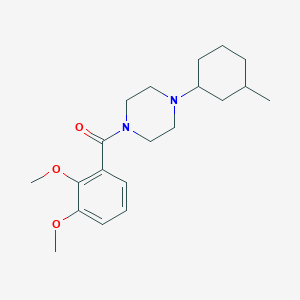
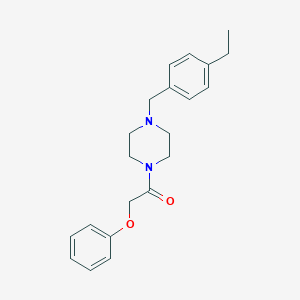
![1-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B247730.png)
![2-(4-Methoxyphenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B247732.png)
![1-{4-[(2-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHAN-1-ONE](/img/structure/B247734.png)
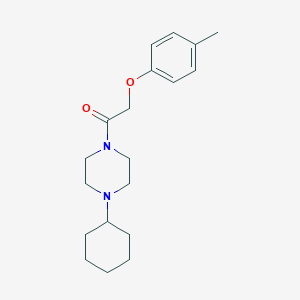
![1-(3-CYCLOHEXENYLMETHYL)-4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINE](/img/structure/B247737.png)
